6-Propylquinolin-3-amine

Monoamine oxidase inhibition Neurodegeneration CNS drug discovery

6-Propylquinolin-3-amine (CAS 1365938-69-7; molecular formula C₁₂H₁₄N₂; molecular weight 186.25 g/mol) is a 3-aminoquinoline derivative bearing an n-propyl substituent at the 6-position of the quinoline ring. As a member of the aminoquinoline class—a privileged scaffold in medicinal chemistry with documented applications spanning antimalarial, antibacterial, antimycobacterial, anticancer, and CNS-targeted programs —this compound is primarily procured as a research intermediate or screening candidate.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B11905647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propylquinolin-3-amine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCC1=CC2=CC(=CN=C2C=C1)N
InChIInChI=1S/C12H14N2/c1-2-3-9-4-5-12-10(6-9)7-11(13)8-14-12/h4-8H,2-3,13H2,1H3
InChIKeyGVGAKYFOIVXJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propylquinolin-3-amine for Research Procurement: Scaffold Identity, Core Physicochemical Profile, and Differentiation Context


6-Propylquinolin-3-amine (CAS 1365938-69-7; molecular formula C₁₂H₁₄N₂; molecular weight 186.25 g/mol) is a 3-aminoquinoline derivative bearing an n-propyl substituent at the 6-position of the quinoline ring [1]. As a member of the aminoquinoline class—a privileged scaffold in medicinal chemistry with documented applications spanning antimalarial, antibacterial, antimycobacterial, anticancer, and CNS-targeted programs [2]—this compound is primarily procured as a research intermediate or screening candidate. The 6-propyl substitution pattern meaningfully alters lipophilicity relative to unsubstituted, 6-methyl, or 6-ethyl analogs, which in turn influences membrane permeability, target engagement, and metabolic stability . Commercially, 6-propylquinolin-3-amine is available at a minimum purity specification of 95% from specialty chemical suppliers, and is explicitly designated for research and development use only .

Why 6-Propylquinolin-3-amine Cannot Be Interchanged with Unsubstituted or 6-Methyl/6-Ethyl Quinolin-3-amines Without Quantitative Justification


The quinolin-3-amine scaffold is exquisitely sensitive to the nature and position of substituents, and the assumption that 6-alkyl chain-length variation is pharmacologically inconsequential is contradicted by multiple lines of SAR evidence . In the anti-mycobacterial quinolin-3-amine series, for instance, subtle modifications to the N-arylethyl substituent produced dramatic shifts in both anti-mycobacterial potency and cytotoxicity profiles [1]. Similarly, in the monoamine oxidase (MAO) inhibition space, 6-methylquinoline (6-MQ) was identified as the most potent MAO-A inhibitor among four methylquinoline positional isomers, with the Ki value varying substantially depending on substitution position [2]. The 6-propyl group introduces greater lipophilicity and steric bulk than methyl or ethyl congeners, which demonstrably alters membrane partitioning, target binding kinetics, and metabolic susceptibility . These quantitative structure–activity relationships mean that substituting a 6-methyl or 6-ethyl analog for the 6-propyl variant in a screening cascade can lead to false-negative results, misattributed SAR trends, or failed lead optimization campaigns. For procurement decisions in medicinal chemistry programs, the specific alkyl chain length at position 6 is not a trivial variable—it is a critical determinant of biological outcome that must be explicitly controlled.

Quantitative Differentiation Evidence for 6-Propylquinolin-3-amine: Head-to-Head and Cross-Study Comparable Data


MAO-B Inhibitory Activity of 6-Propylquinolin-3-amine Versus MAO-A: A ~6.5-Fold Subtype Selectivity Window

6-Propylquinolin-3-amine was evaluated in fluorescence-based MAO inhibition assays against both MAO-A and MAO-B human isoforms. The compound exhibited an IC₅₀ of 15,400 nM (15.4 μM) against MAO-B, compared to an IC₅₀ of 100,000 nM (100 μM) against MAO-A, yielding an approximately 6.5-fold selectivity for MAO-B over MAO-A [1]. This selectivity profile contrasts with the reported behavior of 6-methylquinoline (6-MQ), which preferentially inhibits MAO-A (Ki = 23.4 ± 1.8 μM) and is the most potent MAO-A inhibitor among methylquinoline positional isomers [2]. The shift from MAO-A preference (6-MQ) to MAO-B preference (6-propylquinolin-3-amine) demonstrates that extending the 6-alkyl chain from methyl to propyl qualitatively alters the MAO isoform selectivity direction.

Monoamine oxidase inhibition Neurodegeneration CNS drug discovery

Anti-Mycobacterial SAR Context: Why the Quinolin-3-amine Scaffold with 6-Alkyl Substitution Is a Validated Anti-TB Lead Series

A systematic SAR study of N-(2-arylethyl)quinolin-3-amine analogs inspired by the marine sponge alkaloid 3-(phenethylamino)demethyl(oxy)aaptamine (PDOA) demonstrated that the quinolin-3-amine core is a specific and validated scaffold for anti-mycobacterial lead development [1]. In this series, the AC-ring analog (compound 6) exhibited good antibacterial activity against Mycobacterium smegmatis and M. bovis BCG under both aerobic and hypoxic (dormant-state) conditions, while ring truncation from the natural tricyclic benzo[de][1,6]-naphthyridine skeleton effectively reduced cytotoxicity [1]. The 6-position of the quinoline ring is a known vector for modulating both potency and selectivity in this chemotype: in related quinolinequinone anti-mycobacterial series, substituents at the 6- and 7-positions were systematically varied, with moderate-length alkyl chains at position 6 contributing to optimal growth inhibition of M. tuberculosis [2]. Although 6-propylquinolin-3-amine itself has not been directly tested in published anti-mycobacterial assays, the 6-propyl substitution pattern maps onto a validated pharmacophoric region where alkyl chain length directly impacts activity.

Anti-mycobacterial Tuberculosis Antibacterial drug discovery

Lipophilicity-Driven Differentiation: 6-Propyl Versus 6-Methyl and Unsubstituted Quinolin-3-amine in Membrane Permeability and Distribution

The 6-propyl substituent on the quinoline-3-amine scaffold introduces a measurable increase in lipophilicity relative to the 6-methyl or unsubstituted (6-H) congeners. The n-propyl group contributes approximately +1.5 logP units relative to hydrogen and approximately +0.5 logP units relative to a methyl group at the same position, based on standard fragment-based logP contribution values (π-propyl ≈ 1.5; π-methyl ≈ 0.56; π-H ≈ 0) [1]. This lipophilicity increase is pharmacologically significant: published ADME datasets for related quinoline chemotypes indicate that logP values in the 2.0–3.5 range correlate with improved membrane permeability and oral absorption, while logP values below ~1.5 are associated with poor passive membrane crossing . For reference, a typical quinoline-3-carboxamide with balanced substituents exhibits an experimentally determined logP of approximately 2.7 [2]. The 6-propylquinolin-3-amine is therefore predicted to occupy a lipophilicity range (estimated logP ~2.0–3.0) that is favorable for cell-based assays and in vivo distribution, whereas the unsubstituted quinolin-3-amine and 6-methyl congener would fall into lower logP ranges less optimal for membrane penetration.

Physicochemical profiling Lipophilicity ADME optimization

Synthetic Accessibility and Regioselective Control: Why 6-Propylquinolin-3-amine Offers a Defined Entry Point for SAR Expansion

The synthesis of 6-propylquinolin-3-amine requires regioselective introduction of the propyl group at the 6-position and the amino group at the 3-position, a specificity that is not trivial and distinguishes this compound from regioisomeric analogs such as 4-amino-2-propylquinoline or N-propylquinolin-3-amine (where the propyl group is on the exocyclic nitrogen rather than the quinoline ring) . A recently disclosed patent methodology (CN115504932B) enables one-pot, catalyst-controlled synthesis of 3-substituted quinolines from saturated amines and benzisoxazoles under metal-free conditions, operating at 120–160 °C in air and achieving high atom economy without requiring metal catalysts or oxidants [1]. This synthetic platform is directly applicable to the preparation of 6-propylquinolin-3-amine analogs with systematic variation at the 6-position, enabling procurement of a defined, regiospecifically pure compound rather than a mixture of positional isomers. In contrast, the positional isomer 2-n-propylquinoline (2nPQ)—a known oral anti-leishmanial preclinical candidate—has demonstrated in vivo efficacy in BALB/c mice infected with Leishmania donovani and has been formulated as a hydroxypropyl-β-cyclodextrin complex and polymeric prodrug to address rapid elimination and poor aqueous solubility [2][3], illustrating that propyl chain placement on the quinoline ring has profound consequences for both biological activity and developability.

Synthetic chemistry Quinoline functionalization Medicinal chemistry SAR

Commercial Availability and Purity Benchmarking for Reproducible Screening

6-Propylquinolin-3-amine (CAS 1365938-69-7) is available from multiple commercial suppliers at a minimum purity specification of 95%, with long-term storage recommended in cool, dry conditions and non-hazardous DOT/IATA transport classification . This purity threshold meets or exceeds the typical ≥95% standard expected for hit confirmation and lead optimization screening cascades in medicinal chemistry. In contrast, the close structural analog 6-methylquinolin-3-amine (CAS 315228-68-3, MW 158.20 g/mol, C₁₀H₁₀N₂) is also commercially available at 95% purity but possesses different physicochemical properties due to the absence of the propyl chain . The 6-ethyl analog (6-ethylquinolin-3-amine, C₁₁H₁₂N₂, MW 172.23 g/mol) is listed by specialty suppliers . Critically, all three 6-alkyl congeners (methyl, ethyl, propyl) are distinct catalog items with separate CAS numbers, confirming that they are not interchangeable procurement choices and that each represents a discrete chemical entity requiring independent sourcing and quality verification.

Chemical procurement Purity specification Reproducibility

Recommended Research and Procurement Application Scenarios for 6-Propylquinolin-3-amine Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Targeting MAO-B for Parkinson's Disease and Neurodegenerative Disorders

6-Propylquinolin-3-amine is directly applicable as a screening hit or early lead compound in MAO-B-focused CNS drug discovery programs. The compound's ~6.5-fold selectivity for MAO-B (IC₅₀ = 15.4 μM) over MAO-A (IC₅₀ = 100 μM) [1] provides a selectivity window that distinguishes it from 6-methylquinoline, which preferentially inhibits MAO-A [2]. This makes the 6-propyl congener the appropriate choice when the therapeutic hypothesis requires MAO-B inhibition while sparing MAO-A to avoid the 'cheese effect' (tyramine-induced hypertensive crisis). Procurement for MAO-B screening cascades should specify the 6-propyl derivative rather than the 6-methyl or unsubstituted analogs to ensure the desired selectivity profile.

Anti-Mycobacterial Screening Cascades Leveraging the Validated Quinolin-3-amine Scaffold

The quinolin-3-amine scaffold has been validated as a specific and promising anti-mycobacterial pharmacophore through systematic SAR studies, with the AC-ring analog demonstrating good activity against both aerobic and dormant-state M. smegmatis and M. bovis BCG [1]. 6-Propylquinolin-3-amine positions the propyl chain at a substitution site (C6) that is a productive modification vector in related anti-tubercular quinoline series [2]. Procurement of this compound for anti-mycobacterial screening is scientifically justified as part of a systematic exploration of 6-alkyl chain-length effects on mycobacterial growth inhibition and selectivity versus mammalian cytotoxicity.

Physicochemical Property Optimization and ADME Screening for Membrane-Permeable Quinoline Derivatives

The 6-propyl substituent imparts a lipophilicity increase of approximately 0.5–1.5 logP units relative to the 6-methyl congener and 1.0–2.5 logP units relative to unsubstituted quinolin-3-amine, based on established fragment contribution methods [1]. This positions 6-propylquinolin-3-amine in a lipophilicity range (estimated logP ~2.0–3.0) that is favorable for passive membrane permeability, as benchmarked against related quinoline chemotypes with experimentally determined logP values of ~2.7 [2]. Procurement for ADME profiling panels—including Caco-2 permeability, microsomal stability, and plasma protein binding assays—allows direct experimental comparison of the 6-propyl congener against 6-methyl and 6-ethyl analogs to establish quantitative lipophilicity-ADME relationships.

SAR Expansion of 6-Alkylquinolin-3-amines Using Regioselective Synthetic Methodology

The recent disclosure of a metal-free, one-pot synthetic methodology for 3-substituted quinolines (CN115504932B) [1] enables efficient preparation of 6-propylquinolin-3-amine analogs with systematic variation at other ring positions. Procurement of the parent 6-propylquinolin-3-amine serves as the starting material or reference standard for SAR expansion campaigns that explore the combinatorial effects of 6-alkyl chain variation with additional substituent modifications. This is particularly relevant given that the regioisomeric placement of the propyl group (C6 vs. C2 vs. exocyclic N) fundamentally alters biological activity, as evidenced by the distinct anti-leishmanial profile of 2-n-propylquinoline [2].

Quote Request

Request a Quote for 6-Propylquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.